molecular formula C16H24BClN2O4 B2876256 tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate CAS No. 2377610-98-3

tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

Cat. No.: B2876256
CAS No.: 2377610-98-3
M. Wt: 354.64
InChI Key: SRQHKISTOLIJFW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine core substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolane (boronic ester) group and at the 6-position with a chlorine atom. A tert-butyl carbamate group is attached to the pyridine’s 2-position nitrogen. Its CAS number is 2377610-98-3 .

Applications: Primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals .

Synthesis: Likely synthesized via halogenation of a pyridine precursor followed by borylation and carbamate protection, as evidenced by analogous routes in related compounds .

Properties

IUPAC Name

tert-butyl N-[6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-9-10(8-11(18)19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQHKISTOLIJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate typically involves a multi-step reaction process. One common synthetic route is the Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. The reaction conditions include the use of a ligand, such as tri-tert-butylphosphine, and a base like sodium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction parameters can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic ester group can be oxidized to form boronic acids.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The boronic ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Boronic acids

  • Reduction: : Amino derivatives

  • Substitution: : Various substituted boronic esters and amines

Scientific Research Applications

Tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate: has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound can be used as a probe in biological studies to understand the interactions of boronic acids with biological targets.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate exerts its effects involves its interaction with molecular targets. The boronic ester group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, which can modulate enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Boronate Esters

Compound A : tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS: 1196155-38-0)
  • Structural Difference : Lacks the 6-chloro substituent, instead having a hydrogen at this position.
  • However, the chlorine in the target compound may serve as a leaving group for further functionalization .
Compound B : 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 1150561-72-0)
  • Structural Difference : Substituted with a morpholine group at the pyridine’s 2-position.
  • Impact : The morpholine group introduces steric bulk and electron-donating effects, which may slow coupling kinetics compared to the tert-butyl carbamate in the target compound .

Non-Pyridine Boronate Esters

Compound C : tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (CAS: 1187055-81-7)
  • Structural Difference : Boronate attached to a cyclohexene ring instead of pyridine.
  • Reactivity: The non-aromatic cyclohexene system lacks conjugation, reducing stability in cross-coupling reactions. Pyridine’s aromaticity in the target compound enhances resonance stabilization, favoring catalytic cycles .
Compound D : 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8)
  • Structural Difference : Pyrazole core instead of pyridine.
  • Reactivity: Pyrazole’s electron-rich nature increases boronate reactivity in coupling reactions.

Halogen-Substituted Analogs

Compound E : tert-Butyl 4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS: 1186637-27-3)
  • Structural Difference : Chlorine on a benzene ring instead of pyridine.
  • Electronic Effects : Pyridine’s electron-withdrawing nitrogen enhances the boronate’s electrophilicity compared to benzene, accelerating transmetallation in Suzuki reactions .

Key Comparative Data

Parameter Target Compound Compound A Compound D
Core Structure Pyridine Pyridine Pyrazole
Substituents 6-Cl, 4-Boron, 2-Carbamate 4-Boron, 2-Carbamate 3-Boron, 1-Methyl
CAS Number 2377610-98-3 1196155-38-0 1175273-55-8
Reactivity in Suzuki Moderate (Cl as leaving group) High (no steric hindrance) Very High (electron-rich)
Solubility High (tert-butyl group) Similar Moderate (polar pyrazole)

Biological Activity

The compound tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS No. 2377610-98-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H33BClN2O5, with a molecular weight of 437.77 g/mol. The compound features a pyridine ring substituted with a chloro group and a dioxaborolane moiety, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing pyridine and dioxaborolane structures often exhibit diverse biological activities, including:

  • Anticancer Activity : The presence of the pyridine ring can enhance the compound's ability to interact with various biological targets involved in cancer progression.
  • Enzyme Inhibition : The dioxaborolane moiety may facilitate interactions with enzymes, potentially leading to inhibition of key pathways in cellular metabolism.

Anticancer Properties

A study by Zhang et al. (2020) investigated the effects of similar pyridine-based compounds on cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Interaction

Research published in the Journal of Medicinal Chemistry highlighted that compounds with similar structural motifs showed significant inhibition of protein kinases involved in cancer signaling pathways. Specifically, IC50 values for related compounds were reported in the nanomolar range, indicating potent activity against targets such as AKT and CDK6 .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Target IC50 (nM) Reference
AnticancerVarious Cancer Cell Lines50 - 500Zhang et al., 2020
Protein Kinase InhibitionAKT10Journal of Medicinal Chemistry
Protein Kinase InhibitionCDK620Journal of Medicinal Chemistry

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider safety profiles. According to Sigma-Aldrich, the compound is classified as acute toxic (Category 3) when ingested . Further toxicological studies are necessary to fully understand its safety profile.

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